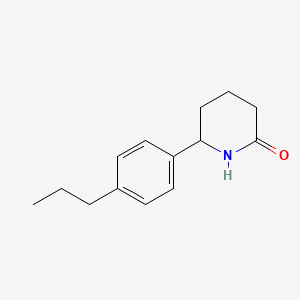

6-(4-Propylphenyl)piperidin-2-one

描述

6-(4-Propylphenyl)piperidin-2-one is a piperidinone derivative featuring a 4-propylphenyl substituent at the 6-position of the heterocyclic ring. The propyl group introduces hydrophobicity, which may influence solubility and pharmacokinetic properties compared to polar substituents like methoxy or propargyl groups.

属性

分子式 |

C14H19NO |

|---|---|

分子量 |

217.31 g/mol |

IUPAC 名称 |

6-(4-propylphenyl)piperidin-2-one |

InChI |

InChI=1S/C14H19NO/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16) |

InChI 键 |

BGZCUEFILAXCBJ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=CC=C(C=C1)C2CCCC(=O)N2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Propylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates . The reaction conditions often involve the use of tris(trimethylsilyl)silane instead of tributyltin hydride to enhance diastereoselectivity .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 6-(4-Propylphenyl)piperidin-2-one, often involve hydrogenation, cyclization, and cycloaddition reactions . These methods are designed to be cost-effective and scalable for large-scale production.

化学反应分析

Types of Reactions

6-(4-Propylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite under mild conditions.

Reduction: Reduction reactions can be performed using hydrogenation techniques with metal catalysts.

Substitution: Substitution reactions often involve the use of primary amines and diols.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, metal catalysts for hydrogenation, and primary amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

科学研究应用

6-(4-Propylphenyl)piperidin-2-one has numerous applications in scientific research:

作用机制

The mechanism of action of 6-(4-Propylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cancer cell survival and proliferation . The compound may also inhibit cell migration and induce cell cycle arrest, leading to apoptosis in cancer cells .

相似化合物的比较

6-(4-Methoxyphenyl)piperidin-2-one

- Structure : A methoxy group replaces the propyl substituent at the para position of the phenyl ring.

- Properties: Molecular weight: 205.25 g/mol Purity: ≥95% (HPLC) Applications: Potential intermediate in drug discovery, though biological data are unavailable in the evidence.

6-(Prop-2-ynyl)piperidin-2-one

- Structure : A propargyl group replaces the 4-propylphenyl moiety.

- Synthesis : Synthesized via Li-naphthalenide-mediated alkylation of N-tosyl carbamates (87% yield) .

- Properties :

- Yield: 87% (column chromatography)

- Physical state: Yellow solid

- Key Differences : The propargyl group introduces a reactive alkyne, enabling click chemistry or further functionalization. This contrasts with the inert propyl chain in 6-(4-Propylphenyl)piperidin-2-one.

4-(2-Methoxyphenyl)piperidin-2-one

- Structure : Methoxy substitution at the ortho position of the phenyl ring, attached to the 4-position of piperidin-2-one.

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation (52% yield) .

- Key Differences : Positional isomerism (4- vs. 6-substitution) and ortho-methoxy steric effects may alter receptor binding or metabolic stability compared to para-substituted analogs.

Comparative Data Table

*Calculated based on formula C₈H₁₁NO.

Research Findings and Implications

- Synthetic Efficiency : Propargyl derivatives (87% yield) outperform methoxyphenyl analogs (52% yield) , suggesting substituent-dependent reaction optimizations.

- Hydrophobic Groups (e.g., propyl): May improve membrane permeability but reduce aqueous solubility. Reactive Moieties (e.g., propargyl): Enable modular derivatization for targeted drug delivery or probe development.

- Structural-Activity Relationships (SAR) : Positional isomerism (4- vs. 6-substitution) and steric effects (ortho vs. para) critically influence molecular interactions, though biological data remain sparse in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。